Product packaging for 3-Methylpent-1-yn-3-yl acetate(Cat. No.:CAS No. 1185-96-2)

3-Methylpent-1-yn-3-yl acetate

Cat. No.: B3185635
CAS No.: 1185-96-2
M. Wt: 140.18 g/mol
InChI Key: DTLIDVRKEFPSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpent-1-yn-3-yl acetate is a propargyl acetate derivative of interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of acetylenic molecules that serve as key building blocks in synthetic transformations and are recognized as common structural motifs in various natural products and active pharmaceutical ingredients . Acetylenic compounds, in particular, have demonstrated significant biological activity and are investigated as key pharmacophoric units in several therapeutic areas . Specifically, this compound has been identified in scientific studies as part of a series of compounds synthesized and evaluated for anti-tuberculosis activity . Research has shown that propargyl acetate derivatives can exhibit inhibitory effects against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, making them promising candidates for the development of novel anti-tubercular agents . The compound is a yellow liquid and its synthesis and structural characterization, including IR spectroscopy data, have been reported in the context of anti-mycobacterial agent discovery . Researchers value this compound for its potential application in exploring new mechanisms of action against persistent states of Mtb. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B3185635 3-Methylpent-1-yn-3-yl acetate CAS No. 1185-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185-96-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methylpent-1-yn-3-yl acetate

InChI

InChI=1S/C8H12O2/c1-5-8(4,6-2)10-7(3)9/h1H,6H2,2-4H3

InChI Key

DTLIDVRKEFPSGM-UHFFFAOYSA-N

SMILES

CCC(C)(C#C)OC(=O)C

Canonical SMILES

CCC(C)(C#C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Methylpent 1 Yn 3 Yl Acetate and Its Analogues

Esterification Approaches for Propargyl Acetates

Esterification is the most direct method for synthesizing propargyl acetates. This involves the reaction of a propargyl alcohol with an acylating agent, typically in the presence of a catalyst.

Acylation of Propargyl Alcohols with Acid Anhydrides

A common and effective method for preparing propargyl acetates is the acylation of propargyl alcohols using acid anhydrides. nih.gov This reaction is a subset of esterification where an acid anhydride (B1165640), such as acetic anhydride, serves as the source of the acyl group. The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. libretexts.orgchemguide.co.uk This process forms the desired ester and a carboxylic acid as a byproduct. chemguide.co.uklibretexts.org

The general reaction can be represented as: R-OH + (R'CO)₂O → R-OCOR' + R'COOH

For the synthesis of 3-Methylpent-1-yn-3-yl acetate (B1210297), the specific reaction involves 3-Methylpent-1-yn-3-ol and acetic anhydride. The reaction is typically straightforward and can be conducted at room temperature or with gentle warming to increase the rate. nih.govchemguide.co.uk

Catalytic Systems for Acetate Formation (e.g., H₂SO₄, Pyridine, Zinc Chloride)

To facilitate the acylation of alcohols with acid anhydrides, various catalysts are employed. The choice of catalyst can influence the reaction rate and yield. nih.gov

Acid Catalysts : Strong acids like concentrated sulfuric acid (H₂SO₄) are frequently used to catalyze the esterification process. nih.govchemguide.co.uk The acid protonates a carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. A general procedure involves adding a few drops of concentrated H₂SO₄ to the anhydride before introducing the alcohol. nih.gov

Base Catalysts : Pyridine is often used, acting as both a solvent and a catalyst. nih.govlibretexts.org It functions by activating the anhydride and also by neutralizing the carboxylic acid byproduct, which can help drive the reaction to completion. libretexts.orglibretexts.org

Lewis Acid Catalysts : Zinc chloride (ZnCl₂) is another common catalyst for this type of reaction. nih.gov As a Lewis acid, it coordinates with the anhydride, activating it towards nucleophilic attack by the alcohol. Complexes of zinc(II) chloride and acetate with propargyl-containing ligands have also been synthesized and studied. researchgate.net

Catalyst TypeExample(s)Role in Reaction
Brønsted Acid Concentrated Sulfuric Acid (H₂SO₄)Protonates the anhydride, increasing the electrophilicity of the carbonyl carbon. nih.govchemguide.co.uk
Base PyridineActs as a nucleophilic catalyst and neutralizes the carboxylic acid byproduct. nih.govlibretexts.org
Lewis Acid Zinc Chloride (ZnCl₂)Coordinates with the anhydride to activate it for nucleophilic attack. nih.gov

Precursors and Starting Materials in 3-Methylpent-1-yn-3-yl Acetate Synthesis

The primary precursor for the synthesis of this compound is the tertiary alcohol, 3-Methylpent-1-yn-3-ol . nih.gov The synthesis of this alcohol is a critical first step. Tertiary propargylic alcohols are typically prepared via the nucleophilic addition of an acetylide to a ketone.

For 3-Methylpent-1-yn-3-ol, the synthesis involves the reaction of butan-2-one with an ethynyl (B1212043) anion source. A common method is the use of a Grignard reagent, such as ethynylmagnesium bromide, which adds to the carbonyl group of the ketone. mdpi.com

The synthesis can be outlined as follows:

Formation of Acetylide : Ethyne is reacted with a strong base (e.g., a Grignard reagent like ethylmagnesium bromide) to form the ethynylmagnesium bromide nucleophile. mdpi.com

Nucleophilic Addition : The ethynylmagnesium bromide then attacks the carbonyl carbon of butan-2-one.

Workup : An acidic workup protonates the resulting alkoxide to yield the final product, 3-Methylpent-1-yn-3-ol.

Alternative starting materials for related structures include methyl acetate, which can react with multiple equivalents of an ethynyl Grignard reagent to form a tertiary alcohol. mdpi.com The propargyl group is a versatile moiety, and various methods exist for its introduction into molecules to form propargyl alcohols and their derivatives. nih.govmdpi.combohrium.com

Precursor/Starting MaterialRole in Synthesis
3-Methylpent-1-yn-3-ol The direct alcohol precursor for esterification to this compound. nih.gov
Butan-2-one Ketone starting material for the synthesis of 3-Methylpent-1-yn-3-ol.
Ethyne Source of the terminal alkyne group.
Ethylmagnesium bromide Used to generate the ethynylmagnesium bromide nucleophile from ethyne. mdpi.com
Acetic Anhydride Acylating agent in the final esterification step. nih.gov

Advanced Synthetic Routes to Propargyl Acetate Derivatives

Beyond direct esterification, advanced synthetic methods involving transition-metal catalysis provide powerful alternatives for accessing propargyl derivatives. These routes often proceed through nucleophilic substitution mechanisms, offering different regiochemical and stereochemical outcomes.

Cuprate-Mediated SN2' Nucleophilic Substitution to Propargylic Dicarboxylates

Copper-catalyzed reactions are well-established for the synthesis of allenes and other propargyl derivatives via Sₙ2' substitution of propargylic electrophiles. researchgate.net In this type of reaction, a nucleophile attacks the alkyne at the γ-position, leading to a rearrangement of the double and triple bonds and displacement of a leaving group at the α-position. While not a direct synthesis of propargyl acetates from a dicarboxylate, the principle involves using organocuprate reagents to perform substitutions on propargylic systems. The leaving group could be a carboxylate, and the incoming nucleophile could be varied. This highlights the utility of copper-mediated Sₙ2' reactions for functionalizing propargylic substrates. researchgate.net

Nickel-Catalyzed SN2' Nucleophilic Substitution

Nickel catalysis offers a potent method for nucleophilic substitution reactions on propargylic systems. acs.org Nickel catalysts can mediate the coupling of propargyl halides or other electrophiles with various nucleophiles. semanticscholar.orgrsc.orgnih.gov These reactions can proceed via an Sₙ2' pathway, leading to the formation of allenes, or through a direct Sₙ2 pathway to yield substituted alkynes. The regioselectivity (alkyne vs. allene (B1206475) formation) can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgnih.gov For instance, NiCl₂(PPh₃)₂ has been shown to be an effective catalyst for reactions involving substituted propargyl halides. rsc.org This approach represents a versatile strategy for creating a diverse range of propargyl derivatives. semanticscholar.org

Microwave-Assisted Thermal Rearrangement in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. In the context of propargylic acetates, microwave irradiation can facilitate thermal rearrangements, such as the Meyer-Schuster rearrangement, which converts propargylic alcohols and their esters into α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.org For a tertiary propargylic acetate like this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone.

The traditional Meyer-Schuster rearrangement is typically acid-catalyzed. wikipedia.orgorganicreactions.org However, the use of microwave irradiation can often reduce the need for strong acids and shorten reaction times significantly. wikipedia.org While specific studies on the microwave-assisted thermal rearrangement of this compound are not extensively documented, the general mechanism involves the isomerization of the propargylic acetate to an allene intermediate, which then tautomerizes to the final enone product. The efficiency of this process can be influenced by the choice of solvent and the presence of catalysts. For tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can also occur, leading to the formation of α,β-unsaturated ketones via an enyne intermediate. synarchive.com

Research on related tertiary propargylic alcohols has shown that catalysts such as those based on ruthenium, silver, and indium trichloride (B1173362) can effectively promote the Meyer-Schuster rearrangement under milder conditions, which can be synergistically combined with microwave heating. wikipedia.org For instance, a study on the microwave-assisted Meyer-Schuster rearrangement of various propargylic alcohols using an oxovanadium complex as a catalyst demonstrated excellent yields and short reaction times. uniovi.es

Multi-step Total Synthesis Incorporating Propargyl Acetate Intermediates

Propargyl acetate moieties serve as crucial intermediates in the multi-step total synthesis of complex natural products and other target molecules. Their utility stems from their ability to undergo a variety of transformations, including rearrangements, couplings, and functional group interconversions.

A notable example of a reaction involving a propargylic acetate intermediate is the formal halo-Meyer–Schuster rearrangement. In this process, inactivated propargylic acetates can be converted to (Z)-α-haloenones in a highly stereoselective manner under metal-free conditions. researchgate.netnih.gov This transformation proceeds through a cascade process involving an α,α-dihalo-β-acetoxyketone intermediate. The reaction conditions, particularly the temperature, can be tuned to isolate either the intermediate or the final α-haloenone product in excellent yields. researchgate.netnih.gov

The versatility of propargylic acetates as synthetic intermediates is further highlighted by their participation in various coupling reactions. For instance, they can be employed in palladium-catalyzed reactions to form new carbon-carbon bonds, expanding their utility in the construction of complex molecular architectures. The development of such synthetic methodologies is crucial for accessing a wide range of organic compounds with potential applications in materials science and pharmaceuticals.

Enantioselective Synthesis and Kinetic Resolution of Propargylic Acetates

The synthesis of enantiomerically pure propargylic alcohols and their derivatives is of significant interest due to their prevalence as chiral building blocks in asymmetric synthesis.

Enzymatic Kinetic Resolution with Lipases and Esterases

Enzymatic kinetic resolution (EKR) is a powerful method for obtaining enantiomerically enriched compounds. Lipases and esterases are commonly employed for the resolution of racemic alcohols and their corresponding esters due to their high enantioselectivity and mild reaction conditions. scielo.br

The kinetic resolution of tertiary propargylic alcohols, such as the precursor to this compound, presents a significant challenge due to the steric hindrance around the hydroxyl group. scielo.br However, recent studies have demonstrated successful EKR of acyclic tertiary propargylic alcohols through N-heterocyclic carbene (NHC)-catalyzed enantioselective acylation, providing access to these compounds with high enantioselectivity. nih.gov

Lipases, particularly from Candida antarctica (CAL-A and CAL-B), have shown promise in the resolution of sterically hindered alcohols. scielo.br The efficiency of the resolution is highly dependent on the enzyme, the acyl donor, and the reaction medium. For instance, the enzymatic resolution of tertiary benzyl (B1604629) bicyclic alcohols has been optimized using readily available reagents and biocatalysts. scielo.br While direct enzymatic resolution of this compound is not widely reported, the principles established for other tertiary propargylic alcohols suggest that screening a variety of lipases and reaction conditions could lead to a successful resolution process.

Below is a table summarizing the enzymatic kinetic resolution of various tertiary propargylic alcohols, highlighting the catalyst, acyl donor, and resulting enantioselectivity.

SubstrateCatalystAcyl DonorEnantioselectivity (E)Reference
Acyclic Tertiary Propargylic AlcoholsNHCAcylating AgentHigh to Excellent nih.gov
Tertiary Benzyl Bicyclic AlcoholsCAL-AVinyl Acetate- scielo.br

Asymmetric Transformations in Propargylic Systems

Asymmetric transformations provide a direct route to enantiomerically pure propargylic compounds without the need for resolving a racemic mixture. These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction.

One approach to the asymmetric synthesis of tertiary propargylic alcohols is the umpolung of acetylenic sulfones and ortho-sulfinyl carbanions. This method allows for the generation of diastereomerically enriched secondary and tertiary benzyl propargyl alcohols. nih.govacs.org The reaction proceeds via an unusual α-attack of the carbanion on the sulfonylacetylene derivative. nih.govacs.org

Furthermore, asymmetric organocatalytic annulation reactions of propargylic alcohols with other reagents can lead to the synergistic construction of both central and axial chirality. rsc.org Chiral phosphoric acids, for example, have been used to catalyze the (3+2) annulation of propargylic alcohols with indolylnaphthalenols, affording complex chiral structures. rsc.org

While specific asymmetric syntheses leading directly to (R)- or (S)-3-methylpent-1-yn-3-yl acetate are not detailed in the literature, the application of these and other asymmetric methodologies, such as the enantioselective addition of alkynes to ketones, represents a promising avenue for the direct synthesis of these chiral molecules.

Spectroscopic Characterization in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 3-Methylpent-1-yn-3-yl acetate (B1210297), providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 3-Methylpent-1-yn-3-yl acetate, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, displays five distinct signals that correspond to the different types of protons in the molecule. nih.gov

A triplet observed at δ 1.02 ppm is assigned to the three protons of the terminal methyl group (CH₃) of the ethyl substituent. The coupling constant (³JHH) of 7.4 Hz indicates its coupling to the adjacent methylene (B1212753) (CH₂) group. The three protons of the methyl group attached to the quaternary carbon (C3) appear as a singlet at δ 1.06 ppm. nih.gov

The two protons of the methylene group (CH₂) in the ethyl substituent are represented by a quartet at δ 1.84 ppm, with a coupling constant (³JHH) of 7.4 Hz, confirming their proximity to the terminal methyl group. A sharp singlet at δ 2.03 ppm corresponds to the three protons of the acetate methyl group. The single proton of the terminal alkyne (≡CH) is observed as a singlet at δ 2.54 ppm. nih.gov

¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Number of Protons Assignment Coupling Constant (JHH) (Hz)
1.02 Triplet (t) 3H CH₃ (ethyl) 7.4
1.06 Singlet (s) 3H CH₃ (on C3)
1.84 Quartet (q) 2H CH₂ (ethyl) 7.4
2.03 Singlet (s) 3H CH₃ (acetate)

¹³C NMR Spectral Analysis

While specific experimental ¹³C NMR data for this compound is not detailed in the primary literature reviewed nih.gov, the expected chemical shifts can be predicted based on the known ranges for similar functional groups. The spectrum is anticipated to show eight distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon (C=O) of the acetate group is expected to resonate at the lowest field, typically in the range of δ 169-171 ppm. The two acetylenic carbons (C≡C) would appear in the region of δ 70-90 ppm. The quaternary carbon (C3) bonded to the oxygen atom would be found further downfield compared to other alkyl carbons. The remaining sp³ hybridized carbons, including the two methyl groups and the methylene group, would have signals at higher field (further upfield).

Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift Range (δ) (ppm)
C=O (acetate) 169 - 171
C≡C (quaternary) 70 - 90
C≡CH (terminal) 70 - 90
C3 (quaternary) 75 - 85
CH₂ (ethyl) 25 - 35
CH₃ (acetate) 20 - 25
CH₃ (on C3) 20 - 30

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum provides valuable information for identifying the functional groups present in this compound. The spectrum, recorded using the KBr pellet method, shows several characteristic absorption bands. nih.gov

A strong, sharp absorption band is observed at 3306 cm⁻¹, which is characteristic of the stretching vibration of the terminal alkyne C-H bond (≡C-H). The presence of the carbon-carbon triple bond (C≡C) is confirmed by a weaker absorption at 2135 cm⁻¹. The most intense band in the spectrum appears at 1716 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group (C=O). Additionally, absorptions corresponding to C-H stretching vibrations of the alkyl groups are observed at 2967 cm⁻¹ and 2867 cm⁻¹. nih.gov

Key IR Absorption Bands for this compound

Wavenumber (νmax, cm⁻¹) Functional Group Vibrational Mode
3306 ≡C-H Stretching
2967, 2867 C-H (alkyl) Stretching
2135 C≡C Stretching

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry using Gas Chromatography-Electron Ionization (GC-EI-MS) confirms the molecular weight of this compound. The mass spectrum shows a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 140, which corresponds to the molecular weight of the compound (C₈H₁₂O₂). nih.govuni.lu

The fragmentation pattern provides further structural information. The molecular ion can undergo various fragmentation pathways upon electron ionization. Common fragmentation would involve the loss of neutral molecules or radicals. For instance, the loss of an acetate radical (•CH₃COO, 59 Da) or acetic acid (CH₃COOH, 60 Da) are plausible fragmentation pathways for ester-containing compounds. Cleavage of the ethyl group (•CH₂CH₃, 29 Da) is another potential fragmentation route. The predicted monoisotopic mass of the molecule is 140.08372 Da. uni.lu

Table of Chemical Compounds

Compound Name
This compound
Deuterated chloroform

Reactivity and Transformation Pathways of 3 Methylpent 1 Yn 3 Yl Acetate

Gold-Catalyzed Transformations of Propargyl Acetates

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools in organic synthesis due to their strong π-Lewis acidity and their ability to activate alkynes and allenes. acs.orgnih.gov Propargyl esters, including acetates, are excellent substrates for gold catalysis, undergoing a variety of transformations that typically begin with an acyloxy migration. acs.orgresearchgate.net

Gold-catalyzed reactions of propargyl esters are frequently initiated by the coordination of the gold catalyst to the alkyne. This activation facilitates a sigmatropic rearrangement of the acetate (B1210297) group. For propargyl acetates, this typically involves a researchgate.netresearchgate.net-rearrangement, also known as a Meyer-Schuster rearrangement, or a 1,3-acyloxy migration, to form a crucial allenyl acetate intermediate. nih.govresearchgate.net This intermediate is itself susceptible to activation by the gold catalyst, leading to a cascade of reactions. acs.org

The specific pathway following the formation of the allenyl acetate depends on the substrate's structure and the reaction conditions. In the case of 3-methylpent-1-yn-3-yl acetate, the 1,3-acyloxy migration would yield 1-methyl-1-ethylallenyl acetate. This allene (B1206475) can then undergo intramolecular cyclization if a suitable nucleophile is present within the molecule, or it can participate in intermolecular reactions. acs.orgfrontiersin.org Gold-catalyzed cycloisomerization of enyne esters, for example, has been shown to be a reliable method for forming five-membered rings. acs.org These reactions highlight the versatility of gold catalysis in constructing complex carbocyclic and heterocyclic systems from propargyl ester precursors. acs.orgnih.govdntb.gov.ua

Table 1: Gold-Catalyzed Rearrangement of this compound

Reactant Catalyst Intermediate Potential Subsequent Reactions

The reactivity of propargyl acetates in gold catalysis is intrinsically linked to the reactivity of the allenyl acetates they form in situ. nih.gov The transformation of a propargyl acetate to an allenyl acetate converts the linear alkyne functionality into a cumulated diene system, which presents different coordination possibilities for the gold catalyst. researchgate.net

While the initial step for a propargyl acetate is the rearrangement, an allenyl acetate is already primed for further gold-catalyzed transformations. beilstein-journals.org Gold catalysts can activate one of the double bonds of the allene, rendering it susceptible to nucleophilic attack or cyclization. beilstein-journals.orgresearchgate.net The regioselectivity of this activation is a key factor in determining the final product. The presence of substituents on the allene, such as the methyl and ethyl groups in the intermediate derived from this compound, influences the steric and electronic environment, thereby directing the outcome of the subsequent reaction steps. The versatility of the allenyl intermediate makes it a central hub from which various molecular scaffolds can be accessed. researchgate.net

Cycloaddition Reactions Involving Propargyl and Allenyl Acetates

Cycloaddition reactions are powerful bond-forming processes that allow for the rapid construction of cyclic molecules. Allenes, which can be generated from propargyl acetates, are interesting substrates for these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Allenes can function as dienophiles in Diels-Alder reactions, with one of their double bonds reacting with the diene. acs.org

The allenyl acetate formed from this compound can potentially participate as a dienophile in a Diels-Alder reaction. The reactivity of the allene as a dienophile is influenced by its substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction with an electron-rich diene (normal-electron-demand Diels-Alder). youtube.com While an acetate group is not strongly electron-withdrawing, the unique electronic nature of the allene system can still allow it to participate in cycloadditions. Computational studies have been used to understand the mechanisms and reactivity patterns of allenes in Diels-Alder reactions, which can proceed through either concerted or stepwise pathways. acs.orgnih.gov

Table 2: Potential Diels-Alder Reaction of an Allenic Acetate

Diene Dienophile Product Type

Cycloisomerization Processes

Cycloisomerization reactions are atom-economical processes where a molecule rearranges to form a cyclic isomer. These can be promoted by metals or occur under metal-free conditions.

Thiophene (B33073) and its derivatives are important heterocyclic compounds found in many pharmaceuticals and materials. researchgate.net While many syntheses of thiophenes involve metal catalysis, metal-free methods are of increasing interest. One such strategy involves the cyclization of functionalized alkynes. mdpi.com

A plausible metal-free pathway for the transformation of this compound to a thiophene derivative could involve its reaction with a sulfur source, such as elemental sulfur. rsc.orgnih.gov Research has shown that related substrates, like 4-en-1-yn-3-yl acetates, can undergo cyclization to form thiophenes. This process involves an initial nucleophilic substitution with a sulfur reagent, followed by an intramolecular cyclization onto the alkyne (a 5-exo-dig cyclization) and subsequent aromatization. mdpi.com For this compound, a similar transformation would likely require an initial reaction to introduce a sulfur nucleophile, which could then participate in the cyclization cascade. Such metal-free radical cascade reactions represent a powerful strategy for synthesizing functionalized cyclic structures. nih.govrsc.org

Table 3: Proposed Metal-Free Cyclization Pathway

Starting Material Reagent Key Steps Product Class

Sequential Oxidative Cyclization Reactions of this compound

While specific studies on the sequential oxidative cyclization of this compound are not extensively documented, the reactivity of propargyl acetates in the presence of transition metal catalysts provides a basis for predicting potential transformation pathways. These reactions often proceed through a cascade of events, which can be viewed as a sequential process, leading to the formation of complex cyclic structures.

Transition metals such as palladium, gold, and rhodium are known to catalyze the oxidative cyclization of propargylic compounds. rsc.orgthieme-connect.com These reactions can be initiated by the activation of the alkyne moiety by the metal catalyst, followed by an intramolecular nucleophilic attack. In the context of this compound, while it lacks an inherent nucleophile for a simple intramolecular cyclization, it can participate in intermolecular or more complex tandem reactions.

For instance, palladium-catalyzed oxidative isomerization of propargylic acetates can lead to the formation of α-acetoxyenones. synarchive.com This process involves a trans-acetoxypalladation of the triple bond, followed by isomerization and oxidative addition, culminating in a reductive elimination step. While this is an isomerization rather than a cyclization, it demonstrates the activation of the propargylic system towards oxidative transformations.

Gold catalysts are also highly effective in activating alkynes. Gold(I)-catalyzed reactions of propargyl acetates can lead to various cyclized products, often through intermediates like gold carbenoids. organicreactions.org These reactive intermediates can then undergo subsequent reactions in a sequential manner. For example, a gold-catalyzed cycloisomerization of a suitably functionalized propargyl acetate could be followed by an in-situ oxidation to yield an aromatic product.

Rhodium catalysts can also promote transformations of propargylic esters. These reactions can involve acyloxy migrations to form allenylic ester intermediates, which can then be trapped in cycloaddition reactions. organic-chemistry.org This again highlights a sequential process where an initial rearrangement is followed by a cyclization step.

The following table summarizes the potential sequential oxidative cyclization pathways for propargyl acetates, which can be extrapolated to this compound in the presence of appropriate reaction partners.

CatalystIntermediatePotential Subsequent ReactionPotential Final Product Class
Palladium(II)Alkenylpalladium intermediateIsomerization, Oxidative Addition, Reductive Eliminationα-Acetoxyenones
Gold(I)Gold carbenoidIntramolecular cyclization, OxidationCyclic aromatic compounds
Rhodium(I)Allenylic esterCycloadditionCycloadducts (e.g., cyclopentenones)

Nucleophilic Substitution Reactions (e.g., SN2' Rearrangements)

Propargyl acetates, including this compound, can undergo nucleophilic substitution reactions. A particularly important pathway for this class of compounds is the SN2' reaction, which involves a nucleophilic attack at the terminal carbon of the alkyne, leading to a rearrangement and the displacement of the acetate leaving group. This reaction is a valuable method for the synthesis of allenes.

The SN2' reaction of propargyl acetates has been successfully achieved using various nucleophiles, particularly organometallic reagents. For instance, palladium-catalyzed cross-coupling reactions of propargyl acetates with organoaluminum reagents have been shown to produce tri- and tetrasubstituted allenes in good yields and with high regioselectivity. thieme-connect.comorganic-chemistry.orgthieme-connect.com The reaction proceeds via an SN2' pathway, where the organoaluminum reagent attacks the terminal acetylenic carbon, leading to the formation of the allene and displacement of the acetate.

Similarly, organoboron reagents can be employed as nucleophiles in these transformations. Bimetallic catalytic systems, such as Pd/Cu or Pd/Ag, can facilitate the stereospecific borylation of propargylic alcohol derivatives through a formal SN2' pathway to yield allenyl boronates. organic-chemistry.org

The general mechanism for the SN2' reaction of a propargyl acetate with a nucleophile (Nu⁻) is depicted below:

Scheme 1: General SN2' Reaction of a Propargyl Acetate

In the case of this compound, the SN2' reaction with a nucleophile would lead to the formation of a trisubstituted allene. The regioselectivity of the nucleophilic attack (SN2 vs. SN2') can be influenced by the choice of catalyst, nucleophile, and reaction conditions.

The following table provides examples of nucleophiles used in the SN2' reaction of propargyl acetates and the corresponding allene products.

NucleophileCatalyst SystemProduct Type
Organoaluminum Reagents (e.g., AlMe₃)Pd(PPh₃)₂Cl₂/PPh₃Tri- or Tetrasubstituted Allenes
Arylboronic Acids[{Rh(cod)Cl}₂]/Phosphoramidite LigandTrisubstituted Allenes
Alkyl Boranes/Arylboronic EstersCopper CatalystTrisubstituted Allenes

Epoxidation Reactions of Unsaturated Acetates

The epoxidation of the carbon-carbon triple bond in this compound represents a potential transformation pathway. Epoxidation of alkynes is generally more complex than that of alkenes and the resulting oxirenes are often unstable and can undergo further rearrangements. masterorganicchemistry.comic.ac.uk

The reaction of an alkyne with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for epoxidation. visualizeorgchem.com In the case of this compound, the internal alkyne could be epoxidized to form an oxirene intermediate. However, oxirenes are highly strained and antiaromatic, making them transient species. masterorganicchemistry.com

The unstable oxirene can rearrange to an α-keto carbene, which can then undergo various subsequent reactions, such as C-H insertion. masterorganicchemistry.com The reaction products are therefore often complex and depend on the specific structure of the alkyne and the reaction conditions.

Alternatively, metal-catalyzed epoxidation methods could be employed. For instance, manganese or iron complexes can catalyze epoxidation reactions with hydrogen peroxide. organic-chemistry.org These methods can sometimes offer different selectivity compared to peroxyacid epoxidations.

The following table outlines the potential outcomes of the epoxidation of an internal alkyne, which are relevant to this compound.

Epoxidizing AgentIntermediatePotential Final Product(s)
Peroxyacid (e.g., m-CPBA)Oxireneα,β-Unsaturated ketone (from rearrangement), Products of carbene insertion
Metal Catalyst/H₂O₂Metal-oxo speciesα,β-Unsaturated ketone, Diketone

Rearrangement Reactions (e.g.,organic-chemistry.orgwikipedia.org-Sigmatropic Rearrangement)

Propargyl acetates and related compounds are known to undergo various rearrangement reactions, including sigmatropic rearrangements. A organic-chemistry.orgwikipedia.org-sigmatropic rearrangement in this compound would involve the migration of the acetate group from the propargylic position to the terminal acetylenic carbon.

A well-known related reaction is the Meyer-Schuster rearrangement, which is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. rsc.orgsynarchive.comwikipedia.org This reaction proceeds through a formal organic-chemistry.orgwikipedia.org-hydroxyl shift. While the substrate in the Meyer-Schuster rearrangement is an alcohol, a similar organic-chemistry.orgwikipedia.org-acetoxy shift could be envisioned for this compound, particularly under thermal or catalytic conditions.

Gold catalysts are particularly effective at promoting rearrangements of propargylic esters. Gold(I)-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements of propargylic esters are well-documented and proceed through allene intermediates. nih.govacs.orgacs.org While this is a organic-chemistry.orgorganic-chemistry.org-rearrangement, it highlights the propensity of these systems to undergo sigmatropic shifts under gold catalysis. It is conceivable that under certain conditions, a organic-chemistry.orgwikipedia.org-rearrangement could also be facilitated by a gold catalyst.

A formal halo-Meyer-Schuster rearrangement of propargylic acetates has been reported to produce (Z)-α-haloenones under metal-free conditions. researchgate.net This reaction proceeds through an α,α-dihalo-β-acetoxyketone intermediate, demonstrating that the propargyl acetate framework is susceptible to rearrangements that ultimately lead to enone products.

The potential outcome of a organic-chemistry.orgwikipedia.org-acetoxy shift in this compound would be an allenyl acetate, which could then potentially isomerize to a more stable conjugated diene or enone.

The following table summarizes the key aspects of rearrangement reactions relevant to this compound.

Rearrangement TypeTypical ConditionsPotential Product from this compound
organic-chemistry.orgwikipedia.org-Acetoxy Shift (analogous to Meyer-Schuster)Acid catalysis, ThermalAllenyl acetate, α,β-Unsaturated ketone
Gold-Catalyzed RearrangementAu(I) catalystAllenyl acetate, Cyclized products
Halo-Meyer-Schuster RearrangementN-halosuccinimide, H₂Oα-Haloenone

Mechanistic Investigations of Chemical Transformations Involving Propargyl Acetates

Elucidation of Reaction Pathways and Intermediates

Propargyl esters can undergo several transformations, including inter- and intramolecular reactions, which are often initiated by a gold-catalyzed 1,2- or 1,3-acyl shift. These shifts lead to the formation of gold carbenoid or allene (B1206475) species, respectively, which are prone to further reactions. researchgate.net The choice between these pathways can be influenced by various factors, including the catalyst, solvent, and the structure of the propargyl ester itself. researchgate.net

Carboxylate Migration Mechanisms

One of the fundamental transformations of propargyl acetates is the migration of the carboxylate group. This can occur through two primary pathways: a 1,2-acyloxy migration or a 1,3-acyloxy migration. These migrations are key steps in many catalytic cycles, leading to the formation of valuable intermediates. researchgate.net

1,2-Acyloxy Migration: This pathway involves the shift of the acetate (B1210297) group from the propargylic carbon to the adjacent acetylenic carbon. This process, often facilitated by π-acidic metal catalysts like gold, leads to the in situ formation of a vinyl gold carbenoid species. acs.orgmonash.eduacs.org These carbenoids are highly reactive intermediates that can be trapped in various subsequent reactions. acs.orgmonash.edu Gold complexes have been shown to catalyze tandem 1,2-bis-acetoxy migrations in 1,4-bis-propargyl acetates to form 2,3-bis-acetoxy-1,3-dienes stereocontrolledly. nih.gov

1,3-Acyloxy Migration: In this mechanism, the acetate group migrates from the propargylic position to the terminal carbon of the alkyne. This rearrangement typically proceeds through a digitellinc.comdigitellinc.com-sigmatropic rearrangement, leading to the formation of an allenyl ester intermediate. researchgate.netnih.gov This pathway is also prominently featured in gold-catalyzed reactions, particularly with propargyl esters that have an electronically unbiased disubstituted alkyne. nih.gov The resulting allenyl ester can then be activated by the catalyst for further transformations. nih.gov A gold(I)-catalyzed domino sequence involving a 1,3-acyloxy migration has been utilized in the stereoselective synthesis of bicyclo[3.3.0]octenones. rsc.orgnih.gov

The competition between 1,2- and 1,3-migration is a subject of detailed study, with the outcome often depending on the specific substrate and reaction conditions. researchgate.net

Formation and Reactivity of Gold Carbenoids and Allenyl Carboxylates

Gold catalysts, due to their potent σ- and π-Lewis acidities, are exceptionally effective at activating the alkyne moiety of propargyl acetates and facilitating the formation of key reactive intermediates. nih.gov

Gold Carbenoids: Formed via a 1,2-acyloxy migration, gold carbenoids are versatile intermediates. ntnu.edu Their reactivity is widely exploited in organic synthesis. For instance, they can undergo cyclopropanation with olefins, a reaction that has been developed into an enantioselective process using chiral gold(I) complexes. researchgate.netnih.gov These carbenoid species can also be intercepted in cross-coupling reactions. acs.orgacs.org An efficient gold(I)-catalyzed carbocyclization of propargyl diazoacetates proceeds through a vinyl gold carbenoid species. acs.org Furthermore, gold carbenoids generated from the cycloisomerization of 1,6-enynes can be trapped with various nucleophiles. rsc.org

Allenyl Carboxylates: Resulting from a 1,3-acyloxy migration, allenyl carboxylates are another class of important intermediates. nih.gov These allenes can participate in a range of subsequent transformations. For example, a gold-catalyzed cascade involving a 1,3-acyloxy migration followed by cyclization and electrophilic aromatic substitution has been developed for the synthesis of abietane-type diterpenes. chinesechemsoc.org In some cases, the formation of allenyl esters can be a competing pathway or even a byproduct in reactions targeting gold carbenoid chemistry. rsc.org

The interplay between these two types of intermediates is a central theme in the gold-catalyzed chemistry of propargyl acetates, and understanding the factors that control their formation is key to designing selective synthetic methods. researchgate.net

Role of Specific Catalysts and Reagents in Mechanistic Cycles

While gold catalysts are prominent, other transition metals also play a significant role in the transformation of propargyl acetates, each promoting distinct mechanistic pathways.

Gold Catalysts: Both Au(I) and Au(III) complexes are effective catalysts. nih.govrsc.org The choice of ligands on the gold center can significantly influence the stereochemical outcome of reactions. researchgate.netnih.gov For instance, in the addition of propargyl acetates to olefins, the E- or Z-isomer of the resulting alkene can be selectively formed by choosing the appropriate gold catalyst and reaction parameters. researchgate.netbohrium.com Protic additives can also be crucial in modulating the catalytic preference of the gold(I) complex. acs.orgmonash.eduorganic-chemistry.org

Rhodium Catalysts: Cationic rhodium(I) complexes can catalyze cycloaddition reactions of propargyl esters, presumably through the formation of carbonyl-stabilized cationic rhodium(I) alkenylcarbene intermediates. researchgate.net Rhodium complexes are also used in propargylic C-H activation, representing a redox-neutral and atom-economic route to branched allylic esters. digitellinc.com Mechanistic studies of this process have revealed a complex catalytic cycle and pathways for catalyst deactivation. digitellinc.comnih.gov A novel synthesis of cyclopropanes has been achieved via a 1,3-migration of acyloxy groups triggered by the formation of α-imino rhodium carbenes. nih.gov

Ruthenium Catalysts: Ruthenium complexes, such as [RuCl₂(CO)₃]₂, are effective catalysts for the intermolecular cyclopropanation of alkenes using propargyl carboxylates as precursors for vinylcarbene complexes. researchgate.netnih.govacs.org The key step in this mechanism is the nucleophilic attack of the carbonyl oxygen of the acetate onto the internal carbon of the ruthenium-activated alkyne. nih.govacs.org

Palladium Catalysts: Palladium complexes catalyze the cross-coupling of propargyl acetates with organoaluminum reagents to produce tri- or tetrasubstituted allenes with high regioselectivity. organic-chemistry.org Bimetallic copper/palladium systems have also been used in the multicomponent reaction of propargyl carbonates, aryl iodides, and diboron (B99234) species to synthesize allenes. acs.org

The table below summarizes the roles of different catalysts in the transformation of propargyl acetates.

Catalyst SystemTransformationKey Intermediate(s)Mechanistic Feature
Gold (Au(I), Au(III))Cycloisomerization, Cyclopropanation, Cascade ReactionsGold Carbenoids, Allenyl Esters1,2- or 1,3-Acyloxy Migration
Rhodium (Rh(I), Rh(III))C-H Activation, Cycloaddition, CyclopropanationRhodium Alkenylcarbenes, σ-Allyl ComplexesRedox-Neutral C-H Activation, Carbene Formation
Ruthenium ([RuCl₂(CO)₃]₂)Intermolecular CyclopropanationRuthenium VinylcarbenesNucleophilic Attack on Activated Alkyne
Palladium (Pd(0))Cross-CouplingAllenylpalladium SpeciesFormation of Multisubstituted Allenes

Computational and Theoretical Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of reactions involving propargyl acetates. These studies provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to obtain through experimental means alone.

Theoretical examinations have been crucial in understanding the stereoselectivity of gold-catalyzed reactions. For instance, DFT calculations have revealed the key features responsible for the stereocontrolled formation of dienes in the tandem 1,2-/1,2-bis-acetoxy migration of 1,4-bis-propargyl acetates. nih.gov

DFT studies have also been applied to investigate rhodium-catalyzed propargylic C-H activation. These computational investigations, combined with spectroscopic and spectrometric methods, have shown that the catalytic cycle involves an intramolecular protonation rather than an oxidative insertion of rhodium into the O-H bond of the carboxylic acid. acs.org

In the context of ruthenium-catalyzed propargylic substitution reactions, DFT calculations at the ωB97X-D level have been used to examine the effects of propargylic substituents on both enantioselectivity and reactivity. acs.org These studies indicated that substituting a methyl group at the propargylic position reverses the stereoselectivity of the reaction. acs.org

Furthermore, computational studies have shed light on the mechanisms of gold-catalyzed tandem reactions. For example, a DFT study on the Au(I)-catalyzed tandem digitellinc.comdigitellinc.com-rearrangement/Nazarov reaction/ researchgate.netacs.org-hydrogen shift of enynyl acetates elucidated the role of water in the final hydrogen shift step, proposing a proton-transport catalysis strategy. acs.org These calculations showed that the initial digitellinc.comdigitellinc.com-rearrangement and the subsequent Nazarov-type cyclization have low activation free energies. acs.org

The table below presents selected findings from computational studies on propargyl acetate transformations.

Reaction / CatalystComputational MethodKey Findings
Au(I)-catalyzed tandem 1,2-bis-acetoxy migrationDFTElucidation of key features responsible for reaction stereoselectivity. nih.gov
Rh(III)-catalyzed propargylic C-H activationDFT, ESI-MS, NMRThe catalytic cycle involves intramolecular protonation; a σ-allyl complex is the resting state. acs.org
Ru-catalyzed asymmetric propargylic substitutionDFT (ωB97X-D)Propargylic substituents control enantioselectivity; methyl substitution reverses stereoselectivity. acs.org
Au(I)-catalyzed tandem rearrangement of enynyl acetatesDFT (Becke3LYP) digitellinc.comdigitellinc.com-rearrangement and Nazarov cyclization have low activation energies; water acts as a proton shuttle in the researchgate.netacs.org-hydrogen shift. acs.org

Applications of 3 Methylpent 1 Yn 3 Yl Acetate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of the alkyne and the propargylic acetate (B1210297) moiety in 3-methylpent-1-yn-3-yl acetate makes it a suitable precursor for the synthesis of various heterocyclic frameworks. The dual functionality allows for cyclization reactions through different pathways, leading to the formation of important structural motifs found in many biologically active compounds.

Synthesis of Pyranoxanthone Derivatives

While research directly employing this compound is specific, the utility of its parent alcohol, 3-methylpent-1-yn-3-ol, has been demonstrated in the construction of pyranoxanthone skeletons. This reaction highlights the potential of the 3-methylpentyne framework in building complex fused-ring systems. In a documented synthesis, 3-methylpent-1-yn-3-ol is reacted with a hydroxyxanthone derivative in the presence of trifluoroacetic anhydride (B1165640) (TFAA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and copper(II) chloride in acetonitrile (B52724) researchgate.net. This step is followed by a microwave-assisted intramolecular cyclization in N,N-dimethylformamide (DMF) to yield the final pyranoxanthone product researchgate.net. The parent alcohol serves as a key building block for the formation of the pyran ring fused to the xanthone (B1684191) core.

ReactantReagentsProductYield
Hydroxyxanthone1. 3-Methylpent-1-yn-3-ol, TFAA, DBU, CuCl2 2. DMF, MicrowavePyranoxanthone derivative86% (for cyclization step) researchgate.net

Formation of Thiophenes

Propargyl alcohols and their derivatives are valuable precursors for the synthesis of substituted thiophenes. Although direct examples using this compound are not prominently featured, established synthetic methods for thiophenes can be applied to this substrate. One such method involves the palladium-catalyzed reaction of 1-mercapto-3-yn-2-ols in methanol (B129727) with potassium iodide as an additive organic-chemistry.org. The structural similarity of 3-methylpent-1-yn-3-ol (the precursor to the acetate) to these substrates suggests its potential application in similar palladium-catalyzed cyclizations to form thiophene (B33073) rings.

Another relevant approach is the base-promoted thioannulation of Morita-Baylis-Hillman (MBH) acetates derived from acetylenic aldehydes using potassium thioacetate (B1230152) organic-chemistry.org. This reaction proceeds through a tandem allylic substitution and a 5-exo-dig cycloisomerization. This strategy highlights the utility of an acetate leaving group on a propargylic framework for the construction of the thiophene ring, indicating a plausible synthetic route for derivatives of this compound.

Precursor for Allenic Compounds

A significant application of this compound is its role as a precursor in the synthesis of 1,3-disubstituted allenes. Palladium-catalyzed three-component coupling reactions have been developed for this purpose nih.gov. In this process, a 1,1-dibromoalkene, a vinylzinc chloride, and a soft nucleophile are coupled in the presence of a palladium catalyst with a Xantphos ligand nih.gov. The reaction proceeds through two sequential palladium-catalyzed steps: a cross-coupling reaction followed by an allylic substitution similar to the Tsuji-Trost reaction, which ultimately assembles the allenic product nih.gov. The propargyl acetate moiety of a compound like this compound is crucial for the rearrangement that leads to the allenic structure. Gold-catalyzed transformations are also employed to convert propargylic acetates into allenyl acetates nottingham.ac.uk.

Reactant Type 1Reactant Type 2Reactant Type 3Catalyst SystemProduct Type
1,1-DibromoalkenesVinylzinc chlorideCarbon soft nucleophilesPd(dba)2 / Xantphos1,3-Disubstituted allenes nih.gov
Propargylic Acetates--Gold CatalystAllenyl Acetates nottingham.ac.uk

Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

This compound is a versatile intermediate in the synthesis of various compounds with potential pharmaceutical applications. Its unique structure, featuring a reactive terminal alkyne and a tertiary propargyl acetate group, allows for its incorporation into more complex molecular architectures. This section explores its role in the synthesis of anti-mycobacterial agents, GPR40 agonists, potential anti-MRSA agents, and as an intermediate in the synthesis of Vitamin A acetate.

Anti-mycobacterial Agents

In the search for novel treatments for tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis, a series of propargyl acetate derivatives, including this compound, have been synthesized and evaluated for their anti-mycobacterial activity. nih.govnih.govresearchgate.net The synthesis of this compound is a straightforward process involving the treatment of 3-methylpent-1-yn-3-ol with an acid anhydride in the presence of sulfuric acid. nih.gov

A study by Azerang et al. described the synthesis of this compound and its subsequent evaluation for anti-tuberculosis activity. nih.govnih.govresearchgate.net The compound was tested against Mycobacterium bovis (BCG) using the broth microtiter dilution method to determine its minimum inhibitory concentration (MIC). nih.gov While some synthesized propargyl acetate derivatives in the study showed promising activity, this compound itself was not among the most potent compounds identified in that particular series. nih.gov However, its synthesis and evaluation are part of a broader effort to explore the potential of acetylenic compounds as a class of anti-tubercular agents. nih.gov

Table 1: Synthesized Propargyl Acetate Derivatives and their reported MIC values

Compound Name Structure MIC (μg/mL)
This compound C8H12O2 >128
Prop-2-yn-1-yl acetate C5H6O2 >128
But-3-yn-2-yl acetate C6H8O2 >128

Data sourced from Azerang et al. nih.govresearchgate.net

GPR40 Agonists

G protein-coupled receptor 40 (GPR40) has emerged as a promising target for the treatment of type 2 diabetes. While various synthetic agonists of GPR40 have been developed, the available scientific literature does not prominently feature this compound as a key intermediate in their synthesis. Research into the synthesis of potent GPR40 agonists often involves the construction of complex molecules with specific stereochemical requirements, and while some synthetic routes may utilize acetylenic precursors, the direct involvement of this compound is not explicitly documented in major published synthetic pathways. nih.govnih.govrsc.orgresearchgate.netplos.org

Potential for Anti-MRSA Agents

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant threat to public health, necessitating the development of new antibacterial agents. The synthesis of novel compounds with anti-MRSA activity is an active area of research. However, a review of the current scientific literature does not indicate a direct or significant role for this compound as an intermediate in the synthesis of compounds specifically targeting MRSA. While propargyl groups are utilized in the synthesis of some bioactive molecules, the specific application of this compound in the development of anti-MRSA agents is not well-documented. nih.govmdpi.com

Vitamin A Acetate Intermediate

The industrial synthesis of Vitamin A and its derivatives, such as Vitamin A acetate, involves multi-step processes utilizing various smaller building blocks. One of the key strategies involves the construction of the C20 carbon skeleton of retinol (B82714) through the coupling of smaller fragments. In this context, C5 acetylenic compounds are important precursors.

One documented synthetic route to Vitamin A acetate utilizes (2Z)-3-methylpent-2-en-4-yn-1-ol as a key C5 building block. mdpi.comdurham.ac.uk This compound is synthesized from methyl vinyl ketone and an acetylide anion to form 3-methylpent-4-en-1-yn-3-ol, which then undergoes an acid-catalyzed rearrangement. mdpi.com While this compound is not directly mentioned in this specific pathway, its precursor alcohol, 3-methylpent-1-yn-3-ol, is structurally isomeric to 3-methylpent-4-en-1-yn-3-ol. It is conceivable that alternative synthetic strategies could employ 3-methylpent-1-yn-3-ol or its acetate derivative as a C5 synthon, although this is not the most commonly described method in the literature. mdpi.comdurham.ac.uk The potential for its use would depend on the specific retrosynthetic analysis and the desired bond disconnections for the assembly of the Vitamin A backbone.

Advanced Derivatives and Analogues: Synthesis and Reactivity Studies

Propargyl Acetate (B1210297) Scaffold Modifications

Modifications of the propargyl acetate scaffold of 3-Methylpent-1-yn-3-yl acetate primarily involve the substitution of the acetate group with various nucleophiles. These reactions are often catalyzed by transition metals, particularly palladium complexes, which can activate the propargylic system towards nucleophilic attack.

Palladium-catalyzed reactions of propargylic compounds, including acetates, provide an efficient route to a wide range of molecular architectures. These transformations typically proceed through the formation of allenyl-palladium or propargyl-palladium intermediates, which can then react with a variety of nucleophiles. While specific studies on this compound are not extensively documented, the general reactivity of tertiary propargyl acetates in palladium-catalyzed substitutions is well-established. For instance, the substitution of the acetate group with carbon and heteroatom nucleophiles allows for the introduction of new functional groups at the propargylic position.

Furthermore, palladium-catalyzed cyclization reactions of functionalized propargylic compounds offer a powerful strategy for the synthesis of carbocyclic and heterocyclic systems. acs.org By incorporating appropriate nucleophilic moieties within the substrate, intramolecular cyclizations can be initiated, leading to the formation of complex ring systems. acs.org The regioselectivity of these reactions, affording either alkyne or allene (B1206475) products, can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Another avenue for scaffold modification involves the 1,3-rearrangement of the acetate group. This can be promoted by various catalysts, leading to the formation of allenyl acetates. This transformation serves as a key step in the synthesis of various complex molecules.

Allene-Containing Derivatives and their Synthetic Utility

The conversion of propargyl acetates to allenes is a significant transformation, providing access to a class of compounds with unique reactivity and stereochemical properties. For tertiary propargyl acetates like this compound, several methods can be employed for the synthesis of tri- and tetrasubstituted allenes.

One-pot syntheses starting from terminal alkynes, aldehydes, and amines, catalyzed by salts like ZnI2, can generate 1,3-disubstituted allenes. organic-chemistry.org This approach proceeds through a propargylic amine intermediate. organic-chemistry.org Additionally, copper-catalyzed decarboxylative coupling reactions and reactions involving N-tosylhydrazones provide alternative routes to terminal and 1,3-disubstituted allenes, respectively. organic-chemistry.org

The synthetic utility of the resulting allenes is vast. Allenes are versatile intermediates in organic synthesis and are found in numerous natural products and pharmaceutical agents. organic-chemistry.org They can undergo a variety of transformations, including cycloadditions, nucleophilic additions, and rearrangements, to generate diverse and complex molecular structures.

Synthesis of Allenes from Propargyl Alcohol Derivatives

Starting MaterialReagents and ConditionsProduct TypeKey Features
Terminal Alkyne, Aldehyde, MorpholineZnI2 (catalyst), Toluene1,3-Disubstituted AlleneOne-pot synthesis, proceeds via a propargylic amine intermediate. organic-chemistry.org
Aryl Alkynyl Carboxylic Acid, Paraformaldehyde, DicyclohexylamineCopper catalyst, Diglyme, 100°CTerminal AlleneGood functional group tolerance. organic-chemistry.org
1-Alkyne, N-TosylhydrazoneCuI (catalyst)1,3-Disubstituted AlleneOperationally simple, good yields. organic-chemistry.org

Substituted Pent-1-yn-3-yl Acetate Analogues and their Chemical Behavior

The chemical behavior of substituted pent-1-yn-3-yl acetate analogues is largely dictated by the nature of the substituents and the reaction conditions. A key reaction of the corresponding tertiary propargyl alcohols, which can be readily formed by hydrolysis of the acetate, is the Meyer-Schuster rearrangement. wikipedia.orgsynarchive.comrsc.org This acid-catalyzed rearrangement converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.org

The Meyer-Schuster rearrangement proceeds via a 1,3-hydroxyl shift and tautomerization. rsc.orgorganicreactions.org While traditionally carried out under strong acid conditions, milder methods employing transition metal or Lewis acid catalysts have been developed to improve selectivity and yields. wikipedia.org For tertiary alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions is therefore crucial in directing the outcome of the reaction. wikipedia.org

The resulting α,β-unsaturated carbonyl compounds are valuable synthetic intermediates, widely used in the synthesis of natural products and other complex organic molecules. rsc.org The ability to control the rearrangement of substituted pent-1-yn-3-ol analogues provides a powerful tool for the construction of these important building blocks.

Rearrangement Reactions of Tertiary Propargyl Alcohols

ReactionConditionsProductNotes
Meyer-Schuster RearrangementAcid-catalyzed (strong acid, Lewis acid, or transition metal)α,β-Unsaturated KetoneProceeds via a formal 1,3-hydroxyl shift. wikipedia.orgrsc.orgorganicreactions.org
Rupe RearrangementAcid-catalyzedα,β-Unsaturated Methyl KetoneCompetes with the Meyer-Schuster rearrangement, proceeds via an enyne intermediate. wikipedia.org

Q & A

Q. What controls are essential when evaluating this compound as a precursor in polymer synthesis?

  • Methodological Answer : Include negative controls (reactions without catalyst/monomer) to rule out side reactions. Monitor molecular weight distributions via Gel Permeation Chromatography (GPC) and thermal stability via TGA/DSC. Compare kinetic data (e.g., polymerization rates) with computational predictions to validate mechanistic hypotheses. Environmental controls (moisture, oxygen) are critical for reproducibility .

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